1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone

Description

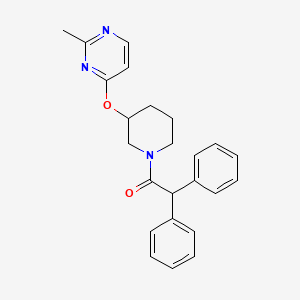

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone is a structurally complex molecule featuring a 2,2-diphenylethanone core linked to a piperidine ring substituted at the 3-position with a 2-methylpyrimidin-4-yloxy group.

Properties

IUPAC Name |

1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c1-18-25-15-14-22(26-18)29-21-13-8-16-27(17-21)24(28)23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,14-15,21,23H,8,13,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTOHJCKSFLUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Attachment of the 2-methylpyrimidin-4-yl group: This step often involves nucleophilic substitution reactions where the pyrimidine derivative is introduced.

Formation of the diphenylethanone moiety: This can be synthesized through Friedel-Crafts acylation reactions involving benzene derivatives and acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This can convert ketones to alcohols or other reduced forms.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Scientific Research Applications

The compound is utilized across various scientific disciplines:

Chemistry

- Building Block for Complex Molecules : It serves as a versatile building block for synthesizing more complex heterocyclic compounds, which are essential in various chemical studies.

Biology

- Pharmacological Agent Design : The compound is investigated for its ability to interact with biological targets, making it a candidate for developing new drugs. Its unique structure allows it to potentially modulate biological pathways.

Medicine

- Therapeutic Properties : Research focuses on its potential as an enzyme inhibitor or ligand for receptor proteins. Studies have indicated that compounds with similar structures exhibit anti-inflammatory and antimicrobial activities, suggesting that this compound may have similar therapeutic benefits.

Industry

- Material Development : It is applied in developing new materials with specific chemical properties, such as polymers or surface coatings. Its unique chemical structure allows for modifications that can enhance material performance.

Case Studies

Recent studies have highlighted the potential of compounds with similar structures in therapeutic applications:

- Anti-inflammatory Activity : A study demonstrated that derivatives with pyrimidine structures exhibited significant anti-inflammatory effects in vitro, suggesting that 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone may also possess similar properties.

- Antimicrobial Efficacy : Research has shown that certain piperidine derivatives have notable antimicrobial activities, indicating that this compound could be explored for similar applications.

Mechanism of Action

The mechanism of action of 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its pyrimidine-piperidine-ether substituent, which distinguishes it from other diphenylethanone derivatives. Key comparisons include:

Table 1: Structural and Physical Properties of Analogous Diphenylethanones

*Calculated molecular weight based on formula (C₂₆H₂₅N₃O₂).

Key Observations :

Heterocyclic Analogues from Patent Literature

highlights pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine/diazepane substituents , such as:

- 2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

- 7-(1,4-Diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Table 2: Comparison with Pyridopyrimidinone Derivatives

Key Observations :

Biological Activity

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and a pyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding the biological activity of this compound involves exploring its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone is with a molecular weight of approximately 302.39 g/mol. The compound features multiple functional groups that enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₂ |

| Molecular Weight | 302.39 g/mol |

| IUPAC Name | 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone |

| SMILES Notation | CC1=NC=CC(=C1)OC2CN(C2)C(=O)CC3CC3 |

The biological activity of 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone is primarily attributed to its ability to interact with specific biomolecules. Research indicates that this compound may function through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that are crucial for cellular processes. For example, it may interact with kinases or phosphatases involved in signaling pathways.

- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways that are essential for cell survival and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics.

Anticancer Activity

Recent studies have investigated the anticancer properties of 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone. In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 8.0 |

| A549 (Lung Cancer) | 15.0 |

Antimicrobial Activity

The antimicrobial efficacy was evaluated using standard disk diffusion methods against several pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells. The researchers found that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Properties

In another study focusing on bacterial infections, researchers tested the compound against resistant strains of Staphylococcus aureus. Results indicated a promising antibacterial effect, suggesting potential for further development into an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the pyrimidinyl and diphenylethanone moieties. Key steps include:

- Nucleophilic substitution for introducing the pyrimidinyl-oxy group onto the piperidine ring (temperature: 60–80°C; solvent: DMF or acetonitrile).

- Amide/ketone coupling using reagents like EDCI/HOBt for linking the piperidine intermediate to the diphenylethanone core.

- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the final product .

Optimization focuses on solvent polarity, catalyst loading (e.g., 10–15 mol% Pd for cross-coupling), and reaction time (monitored by TLC/HPLC).

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Methodological Answer : Structural confirmation requires:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify connectivity of the piperidine, pyrimidine, and diphenylethanone groups.

- High-resolution mass spectrometry (HRMS) for exact mass validation (±5 ppm tolerance).

- HPLC (C18 column, UV detection at 254 nm) to assess purity (>95%).

- X-ray crystallography (if crystalline) for absolute stereochemical assignment .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C under inert gas (argon) to prevent degradation.

- Dispose of waste via approved chemical waste protocols (e.g., neutralization for acidic/basic byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Strategies include:

- Metabolite profiling (LC-MS/MS) to identify degradation products.

- Comparative assays using primary cell lines vs. animal models to assess tissue-specific effects.

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding affinity under physiological conditions .

Q. What strategies are effective for modifying the pharmacokinetic properties of this compound to enhance bioavailability?

- Methodological Answer :

- LogP optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce hydrophobicity (target LogP: 2–3).

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites for deuteration or fluorination.

- In vivo PK studies : Administer via IV/PO routes in rodent models, monitoring plasma half-life (t½) and AUC via LC-MS .

Q. What are common synthetic intermediates that may lead to side products, and how can their formation be minimized?

- Methodological Answer :

- Piperidine ring oxidation : Prevent by using anhydrous conditions and antioxidants (e.g., BHT).

- Pyrimidine dimerization : Mitigate via low-temperature reactions (<40°C) and light-protected setups.

- Byproduct monitoring : Use inline FTIR or GC-MS to detect intermediates like N-oxide derivatives .

Q. How can computational methods guide the design of derivatives with improved target binding affinity?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Glide) to predict binding poses with target proteins (e.g., kinases).

- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.